molecular formula C25H25NO4 B4848205 7-METHYL-9-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

7-METHYL-9-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

Cat. No.: B4848205
M. Wt: 403.5 g/mol
InChI Key: FYFDAYZPOKXYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-METHYL-9-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

7-METHYL-9-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-METHYL-9-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context .

Properties

IUPAC Name

7-methyl-9-[2-oxo-2-(4-pyrrolidin-1-ylphenyl)ethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-16-13-22(24-19-5-4-6-20(19)25(28)30-23(24)14-16)29-15-21(27)17-7-9-18(10-8-17)26-11-2-3-12-26/h7-10,13-14H,2-6,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFDAYZPOKXYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC=C(C=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-METHYL-9-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 2
7-METHYL-9-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 3
Reactant of Route 3
7-METHYL-9-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 4
7-METHYL-9-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 5
7-METHYL-9-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 6
7-METHYL-9-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.